molecular formula C21H26ClN3O2 B11517782 N-(5-Chloro-2-methoxy-phenyl)-3-(4-o-tolyl-piperazin-1-yl)-propionamide

N-(5-Chloro-2-methoxy-phenyl)-3-(4-o-tolyl-piperazin-1-yl)-propionamide

Cat. No.: B11517782
M. Wt: 387.9 g/mol
InChI Key: CCAPVBKCAKZAPB-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3-[4-(2-methylphenyl)piperazin-1-yl]propanamide is a complex organic compound featuring a piperazine ring, a methoxyphenyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-[4-(2-methylphenyl)piperazin-1-yl]propanamide typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methoxyaniline with 3-chloropropionyl chloride to form an intermediate, which is then reacted with 4-(2-methylphenyl)piperazine under suitable conditions to yield the final product. The reaction conditions often involve the use of organic solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-3-[4-(2-methylphenyl)piperazin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-3-[4-(2-methylphenyl)piperazin-1-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-[4-(2-methylphenyl)piperazin-1-yl]propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide
  • N-(5-chloro-2-methoxyphenyl)-2-(piperazin-1-yl)propanamide

Uniqueness

N-(5-chloro-2-methoxyphenyl)-3-[4-(2-methylphenyl)piperazin-1-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C21H26ClN3O2

Molecular Weight

387.9 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-[4-(2-methylphenyl)piperazin-1-yl]propanamide

InChI

InChI=1S/C21H26ClN3O2/c1-16-5-3-4-6-19(16)25-13-11-24(12-14-25)10-9-21(26)23-18-15-17(22)7-8-20(18)27-2/h3-8,15H,9-14H2,1-2H3,(H,23,26)

InChI Key

CCAPVBKCAKZAPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CCC(=O)NC3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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